

Acidity and pKa of 2-Methylbenzenethiol

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Compound of Interest

Compound Name: *2-Methylbenzenethiol*

Cat. No.: *B091028*

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Introduction to 2-Methylbenzenethiol

2-Methylbenzenethiol (C_7H_8S) is an organosulfur compound and a derivative of thiophenol.^[1] ^[2] It is a colorless to pale yellow liquid with a strong, unpleasant odor.^[1] As a thiol, its chemical properties are significantly influenced by the sulphydryl (-SH) group, particularly its acidity. Understanding the pKa of this compound is crucial for applications in organic synthesis, materials science, and pharmaceutical development, as it governs the compound's reactivity, nucleophilicity, and behavior in different chemical environments.

Acidity of Thiophenols

Thiophenols are generally more acidic than their corresponding phenols.^[3]^[4]^[5] For instance, the pKa of thiophenol is approximately 6.6, whereas the pKa of phenol is around 10.^[3]^[4]^[5] This increased acidity is attributed to the greater stability of the thiophenolate anion (PhS^-) compared to the phenoxide anion (PhO^-). The negative charge in the thiophenolate anion is dispersed over a larger, more polarizable sulfur atom, leading to greater stabilization.

The acidity of substituted thiophenols is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups tend to increase acidity by stabilizing the thiophenolate anion, while electron-donating groups generally decrease acidity.^[6]^[7]^[8]^[9] The methyl group in **2-methylbenzenethiol** is a weakly electron-donating group, which is expected to slightly decrease its acidity compared to unsubstituted thiophenol.

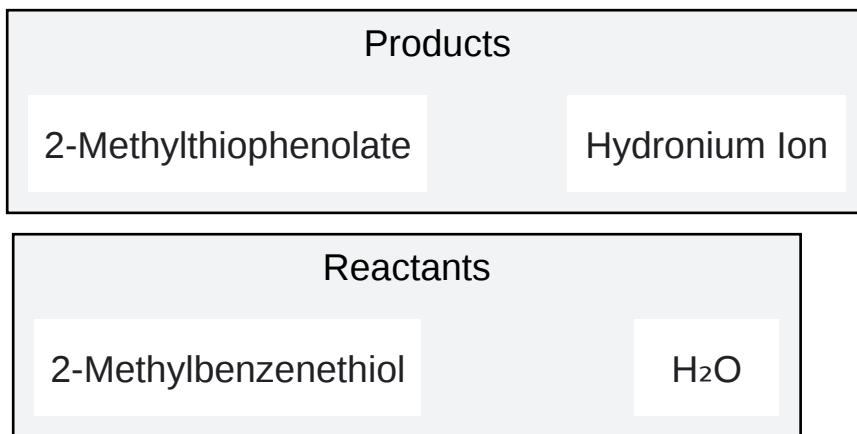
Quantitative Data: pKa of 2-Methylbenzenethiol

The experimentally determined pKa value for **2-methylbenzenethiol** is summarized in the table below.

Compound	pKa Value	Temperature (°C)	Solvent	Reference
2-Methylbenzenethiol	6.64	25	Not Specified	[10]
2-Methylbenzenethiol	6.64	26	Not Specified	[1]

Dissociation of 2-Methylbenzenethiol

The acidity of **2-methylbenzenethiol** is a measure of its ability to donate a proton (H⁺) from its sulfhydryl group. The dissociation equilibrium in a solvent (e.g., water) can be represented as follows:



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Caption: Dissociation equilibrium of **2-methylbenzenethiol**.

Experimental Protocols for pKa Determination

While the specific experimental details for the cited pKa of **2-methylbenzenethiol** are not provided in the search results, the following are common and robust methods for determining the pKa of a compound like a substituted thiophenol.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (**2-methylbenzenethiol**) and monitoring the change in pH using a pH meter.

Methodology:

- Preparation of Solutions:
 - A standard solution of the analyte (**2-methylbenzenethiol**) of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
- Titration:
 - A known volume of the analyte solution is placed in a beaker with a magnetic stirrer.
 - A calibrated pH electrode is immersed in the solution.
 - The titrant (NaOH solution) is added in small, precise increments from a burette.
 - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
- Data Analysis:
 - A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
 - The equivalence point is determined from the point of inflection of the titration curve.

- The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, $\text{pH} = \text{pKa}$.

UV-Vis Spectrophotometry

This method is applicable when the acidic and basic forms of the compound have distinct ultraviolet-visible absorption spectra.

Methodology:

- Spectral Analysis:

- The UV-Vis absorption spectra of **2-methylbenzenethiol** are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 11) solutions to obtain the spectra of the fully protonated (ArSH) and deprotonated (ArS^-) species, respectively.

- Preparation of Buffered Solutions:

- A series of buffer solutions with known pH values spanning the expected pKa of **2-methylbenzenethiol** are prepared.

- Measurement:

- A constant concentration of **2-methylbenzenethiol** is added to each buffer solution.

- The absorbance of each solution is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

- Data Analysis:

- The pKa is calculated using the following equation: $\text{pKa} = \text{pH} + \log[(\text{A} - \text{A}_\text{B}) / (\text{A}_\text{A} - \text{A})]$ where:

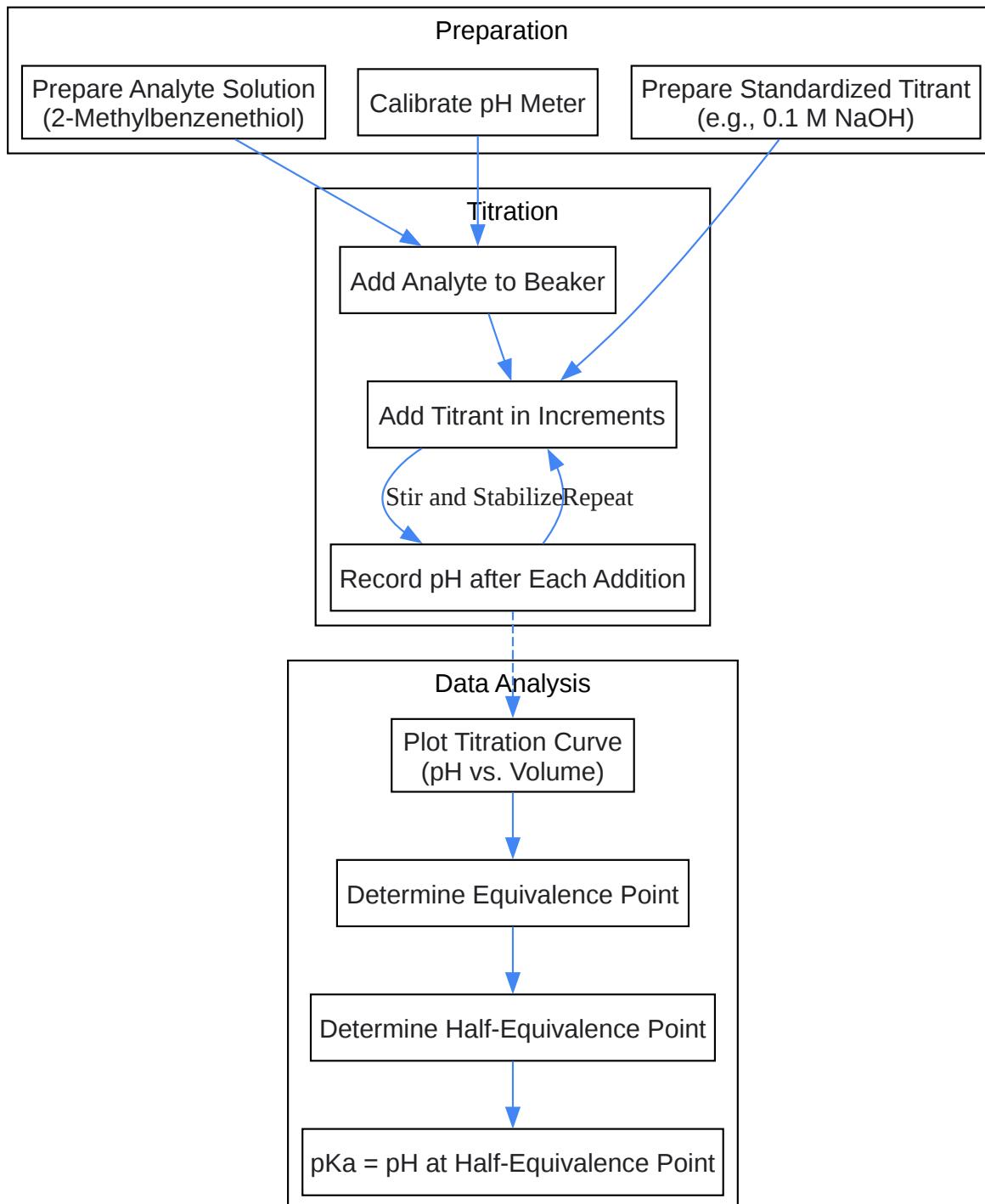
- A is the absorbance of the sample in the buffer solution.

- A_A is the absorbance of the fully protonated form.

- A_B is the absorbance of the fully deprotonated form.
- By plotting $\log[(A - A_B) / (A_A - A)]$ against pH, a straight line is obtained, and the pKa is the pH at which the log term is zero.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the pKa of **2-methylbenzenethiol** using potentiometric titration.

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Caption: Workflow for pKa determination by potentiometric titration.

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